molecular formula C22H30N2O4 B13600006 Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate

Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate

Cat. No.: B13600006
M. Wt: 386.5 g/mol
InChI Key: PWTWLDHFVLNRAX-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate: is a complex organic compound that features a unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioisostere. The bicyclo[1.1.1]pentane core can mimic the properties of aromatic rings, making it useful in the design of biologically active molecules .

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties, such as improved metabolic stability and bioavailability .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can act as a bioisostere, mimicking the properties of aromatic rings and interacting with biological macromolecules in a similar manner . This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate lies in its combination of the bicyclo[1.1.1]pentane core with the azetidine ring and the benzyloxycarbonyl protection. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

tert-butyl 3-[[3-(phenylmethoxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C22H30N2O4/c1-20(2,3)28-19(26)24-10-17(11-24)9-21-13-22(14-21,15-21)23-18(25)27-12-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,23,25)

InChI Key

PWTWLDHFVLNRAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC23CC(C2)(C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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